MOR Potency Differentiation: U-48520 Exhibits 14-Fold Lower Potency Than U-47700, Enabling Distinct Experimental Niches
U-48520 is a moderately potent MOR agonist with an EC50 of 1561 nM (95% CI: 1127–2169 nM) in the [35S]-GTPγS functional assay [1]. This is a 14.1-fold reduction in potency compared to its close structural analog, U-47700, which has an EC50 of 111 nM (95% CI: 89.6–137 nM) in the same assay system [1]. Both compounds act as partial agonists relative to hydromorphone, with U-48520 exhibiting an Emax of 89.3% (95% CI: 83.7–95.1%) compared to U-47700's Emax of 91.6% (95% CI: 88.5–94.6%) [1].
| Evidence Dimension | μ-Opioid Receptor (MOR) Activation Potency |
|---|---|
| Target Compound Data | EC50 = 1561 nM (95% CI: 1127–2169 nM); Emax = 89.3% relative to hydromorphone |
| Comparator Or Baseline | U-47700: EC50 = 111 nM (95% CI: 89.6–137 nM); Emax = 91.6% relative to hydromorphone |
| Quantified Difference | 14.1-fold lower potency; comparable efficacy (89.3% vs 91.6%) |
| Conditions | [35S]-GTPγS binding assay using HEK293T cells transiently expressing human MOR; data from at least three independent experiments performed in duplicate |
Why This Matters
The 14-fold difference in MOR potency makes U-48520 a more suitable reference standard for analytical methods requiring a less potent MOR agonist, while U-47700 remains the benchmark for high-potency MOR activation studies; this distinction is critical for method development, calibration curve range selection, and avoiding assay saturation.
- [1] Otte, L., Wilde, M., Auwärter, V., & Grafinger, K. E. (2022). Investigation of the μ- and κ-opioid receptor activation by eight new synthetic opioids using the [35S]-GTPγS assay: U-47700, isopropyl U-47700, U-49900, U-47931E, N-methyl U-47931E, U-51754, U-48520, and U-48800. Drug Testing and Analysis, 14(7), 1187-1199. View Source
